molecular formula C32H34O4 B14521845 Bis(2-cyclohexylphenyl) benzene-1,2-dicarboxylate CAS No. 62421-96-9

Bis(2-cyclohexylphenyl) benzene-1,2-dicarboxylate

Cat. No.: B14521845
CAS No.: 62421-96-9
M. Wt: 482.6 g/mol
InChI Key: HFZQOBFFJACINT-UHFFFAOYSA-N
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Description

It is also referred to as 1,2-Benzenedicarboxylic acid, bis(2-cyclohexylphenyl) ester . This compound is characterized by the presence of two cyclohexylphenyl groups attached to a benzene-1,2-dicarboxylate core, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-cyclohexylphenyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 2-cyclohexylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a non-acidic catalyst like titanate or stannous oxide . The reaction conditions often include heating the mixture to facilitate the esterification process, followed by neutralization, washing, and purification steps to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Bis(2-cyclohexylphenyl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Bis(2-cyclohexylphenyl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(2-cyclohexylphenyl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-cyclohexylphenyl) benzene-1,2-dicarboxylate is unique due to its structural features, which confer specific chemical and physical properties. Its cyclohexylphenyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

62421-96-9

Molecular Formula

C32H34O4

Molecular Weight

482.6 g/mol

IUPAC Name

bis(2-cyclohexylphenyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C32H34O4/c33-31(35-29-21-11-9-17-25(29)23-13-3-1-4-14-23)27-19-7-8-20-28(27)32(34)36-30-22-12-10-18-26(30)24-15-5-2-6-16-24/h7-12,17-24H,1-6,13-16H2

InChI Key

HFZQOBFFJACINT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2OC(=O)C3=CC=CC=C3C(=O)OC4=CC=CC=C4C5CCCCC5

Origin of Product

United States

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